molecular formula C9H8ClNO B1368367 1-Chloro-3-(2-isocyanatoethyl)benzene CAS No. 62334-11-6

1-Chloro-3-(2-isocyanatoethyl)benzene

Cat. No.: B1368367
CAS No.: 62334-11-6
M. Wt: 181.62 g/mol
InChI Key: KHHQPDLEVHNUJG-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C9H8ClNO. It is characterized by a benzene ring substituted with a chlorine atom and an isocyanatoethyl group. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-isocyanatoethyl)benzene can be synthesized through the reaction of 1-chloro-3-(2-aminoethyl)benzene with phosgene. The reaction typically occurs in the presence of a base such as triethylamine, which acts as an acid scavenger. The reaction conditions often involve low temperatures to control the reactivity of phosgene and to ensure the selective formation of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. The use of automated systems ensures consistent quality and yield of the product. Safety measures are crucial due to the hazardous nature of phosgene.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-isocyanatoethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding derivatives.

    Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted ureas, respectively.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and water.

    Catalysts: Bases such as triethylamine or pyridine.

    Solvents: Organic solvents like dichloromethane or toluene.

Major Products Formed:

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Substituted Ureas: Formed by the reaction with water.

Scientific Research Applications

1-Chloro-3-(2-isocyanatoethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of polymers and coatings due to its reactivity with nucleophiles.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-isocyanatoethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

  • 1-Chloro-2-(2-isocyanatoethyl)benzene
  • 1-Chloro-4-(2-isocyanatoethyl)benzene

Comparison: 1-Chloro-3-(2-isocyanatoethyl)benzene is unique due to the position of the isocyanatoethyl group on the benzene ring. This positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions. Compared to its isomers, this compound may exhibit different reactivity patterns and applications in scientific research.

Properties

IUPAC Name

1-chloro-3-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHQPDLEVHNUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562792
Record name 1-Chloro-3-(2-isocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62334-11-6
Record name 1-Chloro-3-(2-isocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(2-isocyanatoethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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